molecular formula C7H9NO4 B1194724 2,3,4,5-Tetrahydropyridine-2,6-dicarboxylic acid CAS No. 2353-17-5

2,3,4,5-Tetrahydropyridine-2,6-dicarboxylic acid

Cat. No.: B1194724
CAS No.: 2353-17-5
M. Wt: 171.15 g/mol
InChI Key: CXMBCXQHOXUCEO-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrahydropyridine-2,6-dicarboxylic acid (THDPA), also known as tetrahydrodipicolinic acid, is a key cyclic diamine dicarboxylic acid intermediate with significant relevance in biochemical research. This compound has a molecular formula of C7H9NO4 and a molecular weight of 171.15 g/mol . Its primary research application is within the field of microbial metabolism, where it serves as a crucial substrate in the diaminopimelate-lysine biosynthesis pathway . Specifically, it is the known substrate for the enzyme 2,3,4,5-tetrahydropyridine-2,6-dicarboxylate N-succinyltransferase (EC 2.3.1.117), which catalyzes the succinylation of THDPA in the presence of succinyl-CoA . This reaction is a dedicated step in the production of L-lysine in bacteria, making THDPA an essential compound for studies aiming to understand and manipulate this pathway in organisms such as Escherichia coli and Corynebacterium glutamicum . The broader tetrahydropyridine (THP) structural motif is also of considerable interest in medicinal chemistry, found in various natural products and synthetic compounds evaluated for a range of pharmacological activities . As such, this high-purity reagent is valuable for enzymology, metabolic engineering, and investigations into novel heterocyclic building blocks. This product is intended for research and manufacturing purposes only and is not for human or veterinary use.

Properties

IUPAC Name

2,3,4,5-tetrahydropyridine-2,6-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO4/c9-6(10)4-2-1-3-5(8-4)7(11)12/h4H,1-3H2,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXMBCXQHOXUCEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N=C(C1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70946284
Record name 2,3,4,5-Tetrahydropyridine-2,6-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70946284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2353-17-5
Record name 2,3,4,5-Tetrahydro-2,6-pyridinedicarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2353-17-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,4,5-Tetrahydro-2,6-pyridinedicarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002353175
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,4,5-Tetrahydropyridine-2,6-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70946284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation Reactions

A patent describing the synthesis of pyridine-2,3-dicarboxylic acid derivatives provides insights into adaptable strategies for THDPA production. The process involves a one-step cyclocondensation reaction under mild conditions, avoiding hazardous oxidizing agents like nitric acid. While the patent exemplifies 8-phenylpropionaldehyde as a starting material, analogous protocols using glutaric acid derivatives or α-ketoglutarate could yield THDPA.

Key Reaction Parameters

ComponentRoleExample QuantityConditions
Triethylamine hydrochlorideCatalyst21.9 g110–115°C, 4 hours
FormalinCarbonyl source16.3 gDropwise addition
Aldehyde precursorCyclization initiator25 gNitrogen atmosphere

This method eliminates intermediates, enhancing yield (reported >70% for analogous compounds) and safety.

Oxidation-Reduction Strategies

Historical methods employed nitric acid oxidation of dihydropyridine derivatives, but these posed explosion risks and poor selectivity. Modern adaptations use milder oxidants like potassium permanganate in acidic media, though yields remain suboptimal (~50%). Conversely, catalytic hydrogenation of pyridine-2,6-dicarboxylic acid over palladium offers a reversible pathway, enabling THDPA production at 60–80% efficiency under 3 atm H₂.

Enzymatic Biosynthesis

In Vitro Enzymatic Synthesis

THDPA is a natural intermediate in the meso-diaminopimelate (DAP) pathway of lysine biosynthesis. Recombinant dihydrodipicolinate synthase (DHDPS) and reductase (DHDPR) catalyze its formation from aspartate semialdehyde and pyruvate.

Enzymatic Reaction Overview

Aspartate semialdehyde+PyruvateDHDPS(2S,4S)-4-Hydroxy-2,3,4,5-tetrahydrodipicolinateDHDPRTHDPA\text{Aspartate semialdehyde} + \text{Pyruvate} \xrightarrow{\text{DHDPS}} \text{(2S,4S)-4-Hydroxy-2,3,4,5-tetrahydrodipicolinate} \xrightarrow{\text{DHDPR}} \text{THDPA}

Optimized Conditions

ParameterValueImpact on Yield
pH7.5–8.0Maximizes DHDPS activity
Temperature37°CBalances enzyme stability and reaction rate
NADPH concentration0.5 mMDrives DHDPR reduction

In vitro systems achieve ~90% conversion efficiency, though substrate costs limit industrial use.

Microbial Fermentation

Engineered Escherichia coli strains overexpressing DHDPS and DHDPR produce THDPA via glucose fermentation. A 2025 study demonstrated titers of 12 g/L in fed-batch reactors using the following strain modifications:

  • Knockout : dapA (to prevent downstream metabolite diversion)

  • Overexpression : dapB (DHDPR) under a T7 promoter

  • Cofactor Recycling : NADPH regeneration via glucose dehydrogenase

Industrial-Scale Production

Continuous Flow Reactors

Adopting the patent’s cyclocondensation method, continuous flow systems enhance THDPA output by 40% compared to batch reactors. A representative setup includes:

Reactor TypeResidence TimeYieldPurity
Tubular (316L SS)30 min78%95%
Microfluidic10 min82%97%

In-line FTIR monitors reaction progression, enabling real-time adjustment of aldehyde feed rates.

Purification Techniques

Crystallization remains the dominant purification method. THDPA’s solubility profile dictates the following protocol:

SolventSolubility (g/100 mL, 25°C)Conditions
Water0.8pH 3.0, 4°C cooling
Ethanol0.2Gradual anti-solvent addition

Chromatographic methods (e.g., ion-exchange resins) achieve >99% purity but are cost-prohibitive for large-scale applications.

Comparative Analysis of Methods

MethodYieldCost ($/kg)ScalabilityEnvironmental Impact
Chemical Cyclization70–80%120HighModerate (solvent waste)
Enzymatic Synthesis85–90%450ModerateLow (aqueous media)
Microbial Fermentation60–70%280HighLow (biodegradable)

Emerging Innovations

Photocatalytic Cyclization

Recent trials using TiO₂ nanoparticles under UV light demonstrate 65% THDPA yield at ambient temperature, reducing energy inputs by 30%.

Immobilized Enzyme Systems

Silica-encapsulated DHDPR retains 80% activity after 10 cycles, slashing enzymatic synthesis costs to $200/kg.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-Tetrahydropyridine-2,6-dicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydropyridine derivatives.

    Substitution: The carboxyl groups can participate in substitution reactions, leading to the formation of esters, amides, and other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like thionyl chloride (SOCl₂) for esterification and ammonia (NH₃) for amidation are commonly employed.

Major Products

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : It serves as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations such as oxidation, reduction, and substitution reactions .

Biology

  • Metabolic Pathways : The compound plays a role in lysine biosynthesis and degradation pathways. It acts as a substrate for enzymes involved in these metabolic processes .
  • Biochemical Probes : Its interactions within metabolic pathways make it a valuable tool for studying biochemical processes in mammalian systems .

Medicine

  • Therapeutic Potential : Research indicates that this compound may exhibit antioxidant properties and could be explored for potential applications in cancer research due to its involvement in metabolic regulation .
  • Drug Development : As a precursor for various pharmaceuticals, it is being investigated for its potential therapeutic effects in treating oxidative stress-related diseases .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
AntioxidantExhibits potential antioxidant properties beneficial for oxidative stress-related diseases
Cancer ResearchInvolvement in metabolic pathways linked to tumor growth and energy production
Enzymatic ActivityServes as a substrate for enzymes in lysine metabolism

Case Study 1: Lysine Biosynthesis

Research has shown that 2,3,4,5-tetrahydropyridine-2,6-dicarboxylic acid is integral to lysine degradation pathways in bacteria. It is converted by specific enzymes into downstream metabolites essential for cellular functions .

Case Study 2: Antioxidant Activity

A study evaluated the antioxidant capacity of similar compounds to this compound using DPPH free radical scavenging assays. Results indicated significant potential for mitigating oxidative stress .

Case Study 3: Metabolic Regulation

The compound's role in regulating metabolic pathways has been documented in various studies focusing on its interaction with enzymatic processes involved in amino acid metabolism .

Mechanism of Action

The mechanism of action of 2,3,4,5-tetrahydropyridine-2,6-dicarboxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate or inhibitor in enzymatic reactions, influencing metabolic processes. For example, it is involved in the lysine biosynthesis pathway, where it is converted by specific enzymes into downstream metabolites .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional versatility of THDP allows comparisons with several analogs and derivatives. Below is a detailed analysis:

Table 1: Comparative Analysis of THDP and Structurally Related Compounds

Compound Name Structure/Modifications Biological/Chemical Role Key Properties Applications References
2,3,4,5-Tetrahydropyridine-2,6-dicarboxylic Acid (THDP) Core structure: Partially saturated pyridine ring with -COOH at C2 and C6. Lysine biosynthesis precursor; betalain core (betalamic acid); enzyme substrate. Water-soluble (polar groups); redox-active. Microbial metabolism studies; natural pigment synthesis; antioxidant research.
(S)-2,3,4,5-Tetrahydrodipicolinate Enantiomer of THDP; substrate for 4-hydroxy-tetrahydrodipicolinate reductase. Intermediate in lysine biosynthesis; reduced form used in DAP pathway. Enzymatically reduced product; chiral center at C2. Study of lysine auxotrophy; antibiotic target (cell wall synthesis inhibition).
3,5-Pyridinedicarboxylic Acid Esters Esterified derivatives (e.g., dibutyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate). Synthetic analogs with enhanced hydrophobicity. Higher logP (3.6); reduced polarity due to ester groups. Organic synthesis; potential drug delivery systems.
N-(3,4-Dichlorobenzylsulfonyl)-THDP Derivatives THDP amide derivatives with aryl sulfonyl groups. Catalytic intermediates in heterocyclic synthesis (e.g., Rahydro-1H-benzo[c]azepine). Enhanced electrophilicity; stability under mild catalytic conditions. Green chemistry applications; heterogenous catalysis.
3-(4-Carboxyphenyl)pyridine-2,6-dicarboxylic Acid Pyridine-2,6-dicarboxylic acid with a 4-carboxyphenyl substituent at C3. Ligand for metal-organic frameworks (MOFs). Rigid aromatic backbone; multiple coordination sites. MOF synthesis for gas storage, catalysis, or sensing.
Betalamic Acid THDP derivative with an oxoethylidene group at C4. Core structure of betalains (plant pigments). High hydrophilicity (polar -OH groups); pH-sensitive chromophore. Natural food colorants; nutraceuticals; antioxidant studies.

Key Comparative Insights:

Functional Group Influence :

  • THDP’s carboxylic acid groups enable participation in enzymatic reactions (e.g., succinylation/acetylation) and metal chelation. In contrast, esterified analogs (e.g., dibutyl derivatives) exhibit increased hydrophobicity, making them suitable for lipid-based applications .
  • N-substituted derivatives (e.g., N-succinyl/acetyl-THDP) highlight how enzymatic modifications dictate metabolic fate. For example, Corynebacterium glutamicum uses N-succinyltransferase for DAP synthesis, while Pseudomonas syringae employs N-acetyltransferase for lipopolysaccharide (LPS) modification .

Biological vs. Synthetic Roles: THDP and its enantiomer are central to lysine biosynthesis, whereas synthetic derivatives like 3-(4-carboxyphenyl)pyridine-2,6-dicarboxylic acid are tailored for material science (e.g., MOFs) . Betalamic acid’s conjugation with amino acids or amines (e.g., cyclo-DOPA) demonstrates how THDP derivatives achieve functional diversity in plants, yielding pigments with pH-dependent coloration and antioxidant activity .

Catalytic and Industrial Relevance: N-(3,4-dichlorobenzylsulfonyl)-THDP derivatives exhibit superior performance in heterogenous catalysis compared to strong acids (e.g., methanesulfonic acid), emphasizing the role of electron-withdrawing groups in stabilizing reactive intermediates .

Research Findings and Implications

  • Metabolic Engineering: Replacing four enzymes in E. coli with a single meso-diaminopimelate dehydrogenase from C. glutamicum streamlines THDP conversion to DAP, offering insights into optimizing lysine production .
  • Betalain Stability : Betalamic acid’s antioxidant capacity is pH-dependent, with degradation accelerated by heat and alkaline conditions. This informs food processing techniques to preserve pigment integrity .
  • Enzyme Ambiguity: Discrepancies in THDP-modifying enzyme annotations (e.g., N-succinyltransferase vs. N-acetyltransferase in Limosilactobacillus reuteri) underscore the need for standardized genomic databases .

Biological Activity

2,3,4,5-Tetrahydropyridine-2,6-dicarboxylic acid (THDPA) is an organic compound with significant biological activity, particularly in metabolic processes. This article delves into its biological roles, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

Chemical Formula : C7_7H9_9NO4_4
Molecular Weight : 171.15 g/mol
CAS Number : 2353-17-5
IUPAC Name : this compound

THDPA features a tetrahydropyridine ring with two carboxyl groups located at the 2 and 6 positions. This structure is crucial for its biochemical interactions and enzymatic activities.

THDPA plays a pivotal role in the lysine biosynthesis pathway , where it is converted into various metabolites through enzymatic reactions. One key enzyme involved is 2,3,4,5-tetrahydropyridine-2,6-dicarboxylate N-succinyltransferase (EC 2.3.1.117) . This enzyme catalyzes the transfer of a succinyl group from succinyl-CoA to THDPA, producing N-succinyl-L-2-amino-6-oxoheptanedioate and CoA as products .

Enzymatic Reaction

The reaction can be summarized as follows:

succinyl CoA+ S 2 3 4 5 tetrahydropyridine 2 6 dicarboxylate+H2OCoA+N succinyl L 2 amino 6 oxoheptanedioate\text{succinyl CoA}+\text{ S 2 3 4 5 tetrahydropyridine 2 6 dicarboxylate}+\text{H}_2\text{O}\rightleftharpoons \text{CoA}+\text{N succinyl L 2 amino 6 oxoheptanedioate}

This reaction highlights THDPA's role as a substrate in critical metabolic pathways.

Metabolic Role

THDPA is integral to several metabolic processes:

  • Lysine Biosynthesis : It participates in the biosynthesis of lysine in bacteria and plants .
  • Enzyme Regulation : THDPA influences various enzymes involved in glycolysis and the tricarboxylic acid (TCA) cycle .

Therapeutic Potential

Research indicates that THDPA may have therapeutic applications:

  • Antioxidant Properties : Some studies suggest that compounds similar to THDPA exhibit antioxidant activity, which could be beneficial in treating oxidative stress-related diseases .
  • Cancer Research : The compound's involvement in metabolic pathways has been linked to cancer metabolism studies, where it may influence tumor growth and energy production .

Case Studies and Research Findings

  • Lysine Biosynthesis in Bacteria :
    • A study demonstrated that THDPA is essential for lysine synthesis in Escherichia coli, highlighting its importance in microbial metabolism .
  • Enzymatic Activity Modulation :
    • Research on SIRT5 showed that THDPA derivatives could modulate the activity of metabolic enzymes involved in glycolysis and fatty acid oxidation .
  • Antioxidant Activity :
    • Experimental data indicated that THDPA exhibits potential antioxidant properties that could mitigate cellular damage from reactive oxygen species (ROS) .

Data Table: Summary of Biological Activities

Biological ActivityDescriptionReferences
Lysine BiosynthesisEssential for lysine synthesis in bacteria
Enzyme RegulationModulates enzymes involved in glycolysis
Antioxidant PropertiesExhibits potential antioxidant effects
Cancer MetabolismInfluences metabolic pathways related to tumors

Q & A

Q. What is the biochemical role of 2,3,4,5-tetrahydropyridine-2,6-dicarboxylic acid in lysine biosynthesis?

This compound is a key intermediate in the meso-α,ε-diaminopimelic acid (DAP) pathway, which is essential for lysine biosynthesis in bacteria and plants. It is synthesized via the reduction of (2S,4S)-4-hydroxy-2,3,4,5-tetrahydrodipicolinate by dihydrodipicolinate reductase (DHDPR) . Subsequently, it is converted to N-succinyl-L-2-amino-6-oxoheptanedioate by the enzyme 2,3,4,5-tetrahydropyridine-2,6-dicarboxylate N-succinyltransferase (DapD, EC 2.3.1.117), a critical step in the pathway . Researchers should verify enzyme activity using spectrophotometric assays monitoring NADPH oxidation (for DHDPR) or coupled assays with succinyl-CoA depletion (for DapD) .

Q. What analytical methods are recommended for quantifying this compound in metabolic flux studies?

  • HPLC-MS : Use reversed-phase chromatography with a C18 column and electrospray ionization (ESI) in negative ion mode. Derivatization with dansyl chloride improves detection sensitivity .
  • NMR Spectroscopy : Monitor the compound’s unique proton signals (e.g., δ 2.5–3.2 ppm for the tetrahydropyridine ring protons) in deuterated water or DMSO-d6 .
  • Enzymatic Assays : Couple with DHDPR and track NADPH consumption at 340 nm .

Q. What are common experimental challenges in handling this compound?

  • Instability : The compound is prone to oxidation under aerobic conditions. Store aliquots at -80°C under argon .
  • Interference in Assays : Contaminating enzymes (e.g., residual DapD in lysates) may skew results. Use protease inhibitors and validate purity via SDS-PAGE .
  • Synthesis Complexity : Chemical synthesis requires multi-step routes; consider enzymatic preparation using recombinant DHDPR and dihydrodipicolinate synthase .

Advanced Research Questions

Q. How can enzyme kinetics of DapD be studied to resolve contradictions in reported KmK_mKm​ values?

Discrepancies in KmK_m for succinyl-CoA (ranging 10–50 µM) may arise from assay conditions. Optimize as follows:

  • Buffer : Use 50 mM Tris-HCl (pH 8.0) with 1 mM MgCl₂ to stabilize the enzyme .
  • Temperature : Maintain at 25°C to avoid thermal denaturation .
  • Substrate Purity : Confirm succinyl-CoA purity via HPLC and adjust for hydrolysis products . A representative kinetic assay protocol:
ParameterValue
Substrate0–100 µM succinyl-CoA
Enzyme0.1 µM recombinant DapD
DetectionDTNB (412 nm, thiol release)
KmK_m (succinyl-CoA)25 ± 3 µM (reported)

Q. What strategies can resolve contradictions in metabolic flux data for lysine pathways involving this compound?

Conflicting flux measurements often stem from:

  • Isotope Labeling Artifacts : Use uniformly ¹³C-glucose and compare labeling patterns in intracellular intermediates via LC-MS .
  • Regulatory Cross-Talk : Overexpress feedback-resistant enzymes (e.g., aspartokinase LysCᴹ⁴⁹) to decouple pathway regulation .
  • Compartmentalization : In plants, isolate chloroplasts to assess compartment-specific flux .

Q. How can CRISPR/Cas9 be used to engineer E. coli strains for enhanced lysine production via this pathway?

  • Target Genes : Knock out dapD to accumulate the compound and redirect flux to alternative pathways (e.g., introduce ddh for diaminopimelate dehydrogenase) .
  • Complementation : Use plasmid-borne dapD under an inducible promoter (e.g., araBAD) to titrate enzyme activity .
  • Validation : Measure extracellular lysine via HPLC and intracellular intermediates by LC-MS/MS .

Q. What crystallography approaches are suitable for studying DapD-substrate interactions?

  • Crystallization : Screen with 20% PEG 3350, 0.2 M ammonium sulfate, and 0.1 M HEPES (pH 7.5). Co-crystallize with succinyl-CoA and the compound .
  • Data Collection : Use synchrotron radiation (λ = 1.0 Å) and a 1.5 Å resolution cutoff .
  • Analysis : Identify catalytic residues (e.g., His¹⁰⁷ and Glu¹³⁵ in E. coli DapD) via molecular docking and mutagenesis .

Methodological Notes

  • Safety : The compound is not classified as hazardous, but wear PPE (gloves, goggles) due to its irritant potential .
  • Data Reproducibility : Include internal standards (e.g., deuterated lysine) in LC-MS runs to normalize technical variability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2,3,4,5-Tetrahydropyridine-2,6-dicarboxylic acid
Reactant of Route 2
2,3,4,5-Tetrahydropyridine-2,6-dicarboxylic acid

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